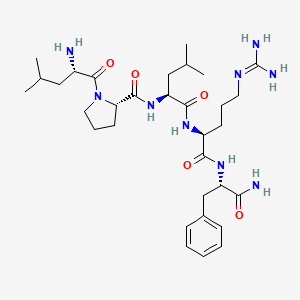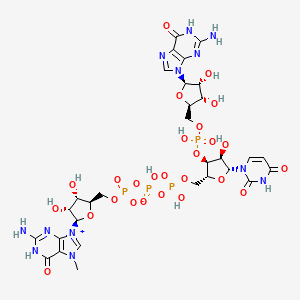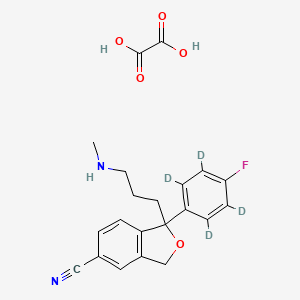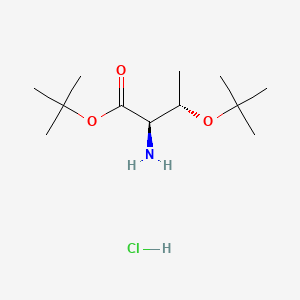![molecular formula C14H10F3N5O2 B12405062 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyclopropyl group, a fluorinated imidazo[1,2-b]pyridazine ring, and a pyrimidine-2,4-dione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using difluoromethylated precursors.
Construction of the imidazo[1,2-b]pyridazine ring: This involves the condensation of appropriate hydrazine derivatives with fluorinated pyridines under acidic or basic conditions.
Attachment of the pyrimidine-2,4-dione moiety: This step typically involves nucleophilic substitution reactions using pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially yielding reduced analogs.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated and cyclopropyl groups can enhance its binding affinity and selectivity towards biological targets.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it suitable for the treatment of various diseases.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorinated and cyclopropyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-chloroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
- 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-methylimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione
Uniqueness
The uniqueness of 5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom in the imidazo[1,2-b]pyridazine ring can significantly influence its reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C14H10F3N5O2 |
|---|---|
Peso molecular |
337.26 g/mol |
Nombre IUPAC |
5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10F3N5O2/c15-10-4-18-12-7(5-1-6(5)11(16)17)2-9(21-22(10)12)8-3-19-14(24)20-13(8)23/h2-6,11H,1H2,(H2,19,20,23,24)/t5-,6-/m0/s1 |
Clave InChI |
UBFYPFXPADRWOJ-WDSKDSINSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
SMILES canónico |
C1C(C1C(F)F)C2=CC(=NN3C2=NC=C3F)C4=CNC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)












![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
